molecular formula C18H26 B14285831 1-Decyl-4-ethynylbenzene CAS No. 126708-45-0

1-Decyl-4-ethynylbenzene

Cat. No.: B14285831
CAS No.: 126708-45-0
M. Wt: 242.4 g/mol
InChI Key: RQFBYVBEAMKEKA-UHFFFAOYSA-N
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Description

1-Decyl-4-ethynylbenzene is an organic compound with the molecular formula C18H26 It consists of a benzene ring substituted with a decyl group at the 1-position and an ethynyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Decyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylbenzene with decyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Decyl-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 4-(1-decyl)benzaldehyde.

    Reduction: Formation of 1-decyl-4-ethylbenzene.

    Substitution: Formation of 1-decyl-4-bromobenzene or 1-decyl-4-nitrobenzene.

Scientific Research Applications

1-Decyl-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Decyl-4-ethynylbenzene depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The benzene ring provides stability and can participate in various substitution reactions. The decyl group imparts hydrophobic properties, influencing the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Decyl-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.

    1-Decylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylbenzene: Lacks the decyl group, affecting its solubility and hydrophobicity.

Uniqueness

1-Decyl-4-ethynylbenzene is unique due to the presence of both a long alkyl chain (decyl group) and an ethynyl group

Properties

CAS No.

126708-45-0

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

1-decyl-4-ethynylbenzene

InChI

InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-12-18-15-13-17(4-2)14-16-18/h2,13-16H,3,5-12H2,1H3

InChI Key

RQFBYVBEAMKEKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C#C

Origin of Product

United States

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